2-Bromo-4-ethylphenylisothiocyanate
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Overview
Description
2-Bromo-4-ethylphenylisothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a bromine atom, an ethyl group, and an isothiocyanate group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethylphenylisothiocyanate typically involves the reaction of 2-bromo-4-ethylphenylamine with carbon disulfide (CS2) and a base, followed by desulfurization. One common method is the one-pot process where the amine reacts with CS2 to form a dithiocarbamate intermediate, which is then converted to the isothiocyanate using a desulfurizing agent such as cyanuric acid .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles to form thioureas and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Typical reaction conditions involve mild temperatures and the use of solvents like dichloromethane or toluene .
Major Products
Major products formed from reactions with this compound include thioureas, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-4-ethylphenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylphenylisothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4-ethylphenylisothiocyanate include other phenylisothiocyanates such as phenyl isothiocyanate and 4-methylphenyl isothiocyanate .
Uniqueness
The presence of the bromine atom and the ethyl group in this compound distinguishes it from other isothiocyanates, potentially imparting unique reactivity and biological activity .
Properties
Molecular Formula |
C9H8BrNS |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1-isothiocyanatobenzene |
InChI |
InChI=1S/C9H8BrNS/c1-2-7-3-4-9(11-6-12)8(10)5-7/h3-5H,2H2,1H3 |
InChI Key |
ALUMYSWTGKEARS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N=C=S)Br |
Origin of Product |
United States |
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